Dibenzyl ethoxymethylenemalonate
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Overview
Description
Dibenzyl ethoxymethylenemalonate, also known as bis(phenylmethyl) 2-(ethoxymethylidene)propanedioate, is a chemical compound with the molecular formula C20H20O5 and a molecular weight of 340.37 g/mol . This compound is primarily used in high-performance liquid chromatography (HPLC) derivatization processes due to its high purity and stability .
Preparation Methods
The synthesis of dibenzyl ethoxymethylenemalonate involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride as a catalyst . The reaction is carried out in a three-necked flask equipped with a thermometer, gas inlet tube, and a packed column. The mixture is heated through a series of temperature stages, starting from 102-115°C for 2.5 hours, then 115-127°C for 7 hours, followed by 127-145°C for 2 hours, and finally 145-155°C for 2 hours . The product is then distilled under reduced pressure to obtain this compound with a high yield .
Chemical Reactions Analysis
Dibenzyl ethoxymethylenemalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis of this compound can yield malonic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzyl ethoxymethylenemalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl ethoxymethylenemalonate involves its ability to act as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of target compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dibenzyl ethoxymethylenemalonate is similar to other ethoxymethylenemalonate derivatives, such as diethyl ethoxymethylenemalonate. its unique structure, with benzyl groups, provides distinct reactivity and stability advantages . Similar compounds include:
Diethyl ethoxymethylenemalonate: Used in similar synthetic applications but with different reactivity due to the ethyl groups.
Ethyl ethoxymethylenemalonate: Another derivative with applications in organic synthesis.
This compound stands out due to its higher stability and suitability for specific derivatization processes in analytical chemistry .
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
dibenzyl 2-(ethoxymethylidene)propanedioate |
InChI |
InChI=1S/C20H20O5/c1-2-23-15-18(19(21)24-13-16-9-5-3-6-10-16)20(22)25-14-17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3 |
InChI Key |
CAWVNWVFAVJLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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